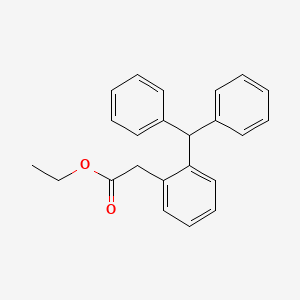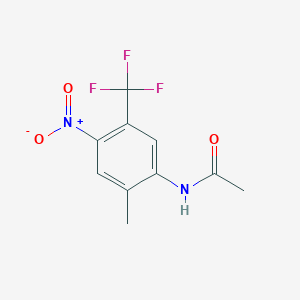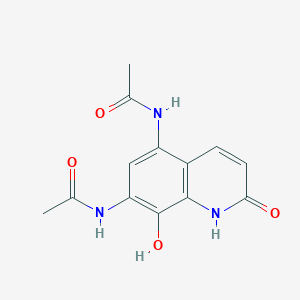
N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide typically involves the reaction of substituted anthranilic acids with acetic anhydride under controlled conditions. The process may also involve the use of catalysts to enhance the reaction efficiency. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to achieve high yields and minimize by-products. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide involves its interaction with specific molecular targets in cells. The compound can inhibit certain enzymes and interfere with cellular pathways, leading to its biological effects. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)heptanamide
- N-(2-hydroxy-5-nitrophenyl)acetamide
- N-(4-ethoxyphenyl)acetamide (Phenacetin)
Uniqueness
N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide is unique due to its specific structural features, such as the presence of both acetamido and hydroxy groups on the quinoline ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
15450-75-6 |
|---|---|
Fórmula molecular |
C13H13N3O4 |
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide |
InChI |
InChI=1S/C13H13N3O4/c1-6(17)14-9-5-10(15-7(2)18)13(20)12-8(9)3-4-11(19)16-12/h3-5,20H,1-2H3,(H,14,17)(H,15,18)(H,16,19) |
Clave InChI |
VHCGAYGRHOBFAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C2=C1C=CC(=O)N2)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


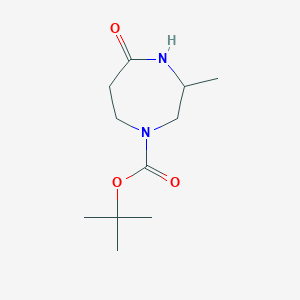
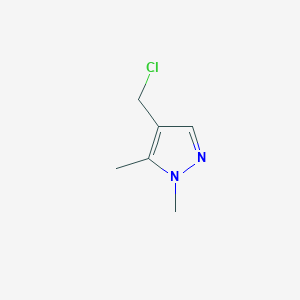
![2-Benzyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13989772.png)
![[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13989782.png)
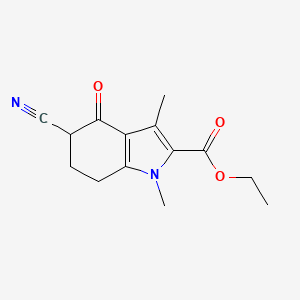
![1-cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13989789.png)
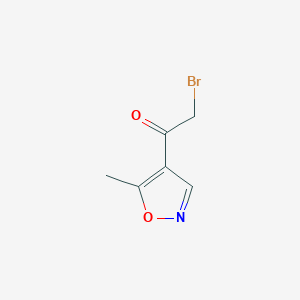
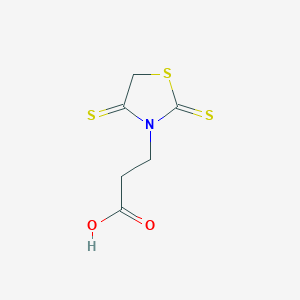
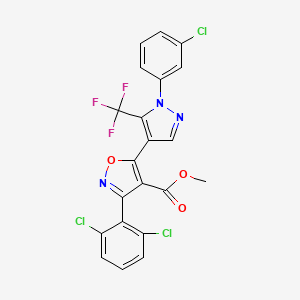
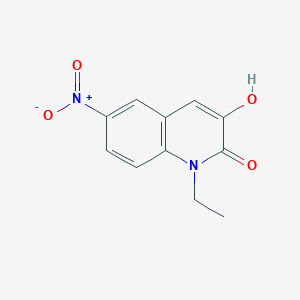
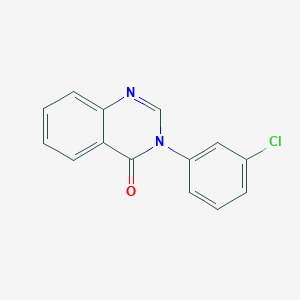
![Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate](/img/structure/B13989833.png)
